molecular formula C10N4S4 B14635714 1,3-Dithiole-4,5-dicarbonitrile, 2-(4,5-dicyano-1,3-dithiol-2-ylidene)- CAS No. 55052-32-9

1,3-Dithiole-4,5-dicarbonitrile, 2-(4,5-dicyano-1,3-dithiol-2-ylidene)-

Cat. No.: B14635714
CAS No.: 55052-32-9
M. Wt: 304.4 g/mol
InChI Key: DTRRMUXBEZHYCC-UHFFFAOYSA-N
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Description

1,3-Dithiole-4,5-dicarbonitrile, 2-(4,5-dicyano-1,3-dithiol-2-ylidene)- is a sulfur-containing heterocyclic compound It is known for its unique structure, which includes two cyano groups and a dithiolene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dithiole-4,5-dicarbonitrile, 2-(4,5-dicyano-1,3-dithiol-2-ylidene)- typically involves the reaction of 1,3-dithiol-2-thione with cyanogen bromide. The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods

the synthesis process can be scaled up using standard organic synthesis techniques, ensuring the availability of the compound for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

1,3-Dithiole-4,5-dicarbonitrile, 2-(4,5-dicyano-1,3-dithiol-2-ylidene)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3-Dithiole-4,5-dicarbonitrile, 2-(4,5-dicyano-1,3-dithiol-2-ylidene)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dithiole-4,5-dicarbonitrile, 2-(4,5-dicyano-1,3-dithiol-2-ylidene)- involves its interaction with various molecular targets and pathways. The compound’s dithiolene moiety allows it to participate in redox reactions, which can modulate the activity of enzymes and other proteins. Additionally, the cyano groups can interact with nucleophiles, leading to the formation of covalent bonds with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dithiole-4,5-dicarbonitrile, 2-(4,5-dicyano-1,3-dithiol-2-ylidene)- is unique due to its combination of cyano groups and a dithiolene moiety. This structure imparts distinct electronic properties, making it valuable for applications in organic electronics and materials science.

Properties

CAS No.

55052-32-9

Molecular Formula

C10N4S4

Molecular Weight

304.4 g/mol

IUPAC Name

2-(4,5-dicyano-1,3-dithiol-2-ylidene)-1,3-dithiole-4,5-dicarbonitrile

InChI

InChI=1S/C10N4S4/c11-1-5-6(2-12)16-9(15-5)10-17-7(3-13)8(4-14)18-10

InChI Key

DTRRMUXBEZHYCC-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(SC(=C2SC(=C(S2)C#N)C#N)S1)C#N

Origin of Product

United States

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